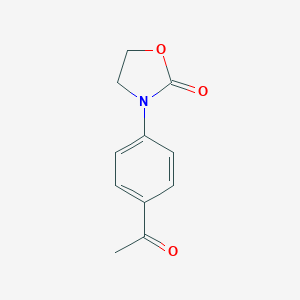

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

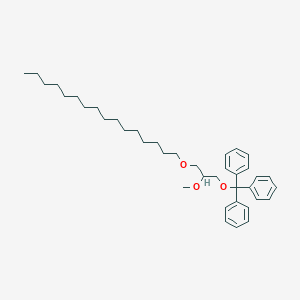

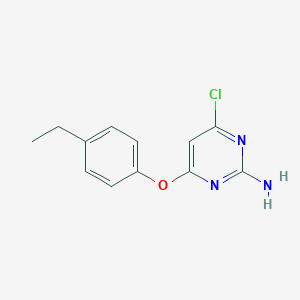

The compound “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” is a complex organic molecule. It likely contains an oxazolidin-2-one group, which is a type of heterocyclic compound containing a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for “3-(4-Acetylphenyl)-1,3-oxazolidin-2-one” were not found, related compounds are often synthesized through various organic reactions . For instance, 4-Acetylphenyl isocyanate, a related compound, can be synthesized by refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone .Scientific Research Applications

Synthesis of Nitrogen Heterocycles

This compound has been used in the synthesis of nitrogen heterocycles . The reactions of 3-[4-(2-bromoacetyl)phenyl]-2H-chromen-2-one with pyridine, 4-methylpyridine, quinoline, benzo[f]quinoline, and triphenylphosphine afforded quaternary salts .

Formation of Thiazole and Imidazo Derivatives

In reactions with thioacetamide, thiourea, 2-aminopyridine, 2-aminopyrimidine, and 6-aminopurine, this compound provides the corresponding derivatives of thiazole, imidazo[1,2-а]pyridine, imidazo[1,2-а]pyrimidine, imidazo[2,1-i]purine .

Formation of Hydrazones

In the reaction of the bromo derivative of this compound with thiosemicarbazide and aromatic aldehydes, a thiazole ring is built and the corresponding hydrazones are formed .

Arylation of Unsaturated Compounds

This compound has been used in the arylation of unsaturated compounds with arenediazonium salts (Meerwein reaction) .

Synthesis of Coumarin Derivatives

This compound has been used for the molecular design of coumarin derivatives . The coumarin scaffold is combined with a heterocyclic or onium fragment .

Future Directions

properties

IUPAC Name |

3-(4-acetylphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-8(13)9-2-4-10(5-3-9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYZULHJSPVQDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365270 |

Source

|

| Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Acetylphenyl)-1,3-oxazolidin-2-one | |

CAS RN |

103989-12-4 |

Source

|

| Record name | 3-(4-acetylphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)